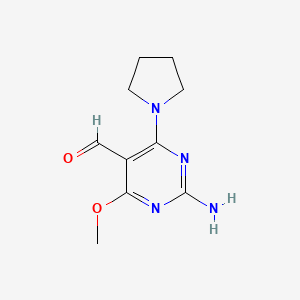

2-Amino-4-methoxy-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde

Description

Properties

IUPAC Name |

2-amino-4-methoxy-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-16-9-7(6-15)8(12-10(11)13-9)14-4-2-3-5-14/h6H,2-5H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIOHBNVLBRJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1C=O)N2CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Amino-4-methoxy-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate precursors such as malononitrile and formamidine.

Substitution Reactions:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-Amino-4-methoxy-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrimidines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-amino-4-methoxy-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde typically involves multi-step procedures that integrate various chemical reactions, including condensation and cyclization methods. Characterization of this compound is commonly performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the molecular structure and confirm the presence of functional groups.

- Mass Spectrometry (MS) : For molecular weight determination and structural elucidation.

- Infrared (IR) Spectroscopy : To identify specific functional groups based on their vibrational transitions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, research demonstrated that this compound could inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These findings suggest its potential as a lead compound for developing new anticancer agents.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against several bacterial strains. Testing via the disc diffusion method revealed effective inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, indicating its potential as an antimicrobial agent.

Tumor Growth Inhibition

A notable case study involved in vivo experiments using xenograft models where treatment with this compound resulted in a substantial decrease in tumor size compared to control groups. This study highlighted the compound's efficacy in reducing tumor growth through modulation of cell signaling pathways associated with proliferation and apoptosis.

Safety and Toxicity Assessment

Safety evaluations conducted in animal models revealed a favorable toxicity profile for the compound at therapeutic doses. No significant adverse effects were observed, supporting its potential for further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxy-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

Substituent Variations at Position 4

The position 4 substituent significantly impacts electronic and steric properties:

- Methoxy group (target compound) : Electron-donating, enhances solubility in polar solvents compared to halogens.

- Methylthio group (e.g., 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, ): Introduces steric bulk and moderate electron-withdrawing effects, which may reduce solubility but enhance membrane permeability .

Substituent Variations at Position 6

- This moiety is less lipophilic than aromatic substituents, favoring aqueous solubility .

- Benzylpiperidin-1-yl group (e.g., 4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, ): A bulkier substituent with increased lipophilicity, likely improving blood-brain barrier penetration but reducing solubility in polar solvents .

Core Modifications and Functional Groups

- Aldehyde vs. Carboxamide: The aldehyde group in the target compound allows for Schiff base formation or reductive amination, whereas carboxamide derivatives (e.g., ’s thieno-pyrimidine-6-carboxamide) exhibit stronger hydrogen-bonding interactions with biological targets, enhancing binding affinity .

- Amino vs. Hydroxyl groups: Derivatives like 2-Hydroxypyrimidine-5-carbaldehyde () lose the primary amine’s nucleophilic character, reducing reactivity but increasing stability under acidic conditions .

Table 1: Key Properties of Selected Analogues

*Estimated based on substituent contributions.

Biological Activity

2-Amino-4-methoxy-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde (commonly referred to as AMPP) is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the empirical formula and a molecular weight of 222.24 g/mol, is being researched for its applications in drug development and disease treatment.

Chemical Structure and Properties

The chemical structure of AMPP features a pyrimidine ring substituted with an amino group, a methoxy group, and a pyrrolidine moiety. The presence of these functional groups contributes to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N4O2 |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 930395-97-4 |

Antimicrobial Properties

Research indicates that AMPP exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, AMPP has shown inhibition of growth in both gram-positive and gram-negative bacteria, although specific IC50 values are yet to be fully established.

Anticancer Activity

AMPP has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in tumor growth.

A notable study evaluated the cytotoxic effects of AMPP on various human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that AMPP could induce apoptosis in these cells at nanomolar concentrations.

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

The mechanism through which AMPP exerts its biological effects involves interaction with various molecular targets. It is hypothesized that AMPP may act as an enzyme inhibitor, specifically targeting kinases involved in cancer cell signaling pathways. By binding to the active sites of these enzymes, AMPP can prevent substrate access and subsequent catalysis.

Case Studies

- Study on Anticancer Effects : A study published in Cancer Research explored the effects of AMPP on tumor xenografts in nude mice. The compound demonstrated significant tumor growth inhibition at doses well-tolerated by the subjects, indicating its potential for further development as an anticancer therapeutic agent.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of AMPP against Staphylococcus aureus and Escherichia coli. The study reported that AMPP exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against both pathogens, highlighting its potential utility in treating infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-4-methoxy-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde, and how can condensation reactions be optimized?

- Methodological Answer : The compound’s synthesis typically involves multi-step condensation reactions. For example, aromatic aldehydes are condensed with urea or thiourea derivatives under acidic/basic conditions. Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst selection) can improve yields. For pyrimidine derivatives, refluxing in ethanol with ammonium acetate as a catalyst is common . Advanced intermediates, such as carbaldehyde groups, may require aldehyde-protection strategies to avoid side reactions during pyrrolidine substitution .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions:

- ¹H NMR : Methoxy (-OCH₃) protons resonate at δ 3.8–4.0 ppm, while pyrrolidinyl protons appear as a multiplet at δ 1.5–2.5 ppm .

- ¹³C NMR : The carbaldehyde carbon is typically observed at δ 190–200 ppm .

Mass spectrometry (HRMS) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹) further validate functional groups .

Q. How does the carbaldehyde group influence the compound’s stability under varying pH conditions?

- Methodological Answer : The aldehyde group is susceptible to oxidation and nucleophilic attack. Stability studies in buffered solutions (e.g., pH 6.5 ammonium acetate/acetic acid) show degradation above pH 8.0, necessitating storage in inert, dry conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). For example:

- Solubility : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .

- Control Experiments : Compare activity against structurally similar compounds (e.g., 4-methoxyphenyl or pyrrolidinyl analogs) to isolate substituent effects .

Q. What strategies improve regioselectivity during the introduction of the pyrrolidinyl group?

- Methodological Answer : Regioselective substitution at the pyrimidine C6 position is achieved via SNAr (nucleophilic aromatic substitution) using pyrrolidine in polar aprotic solvents (e.g., DMF) at 80–100°C. Microwave-assisted synthesis reduces reaction time and byproduct formation .

Q. How can computational methods predict this compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with homology models of target proteins (e.g., kinases or oxidoreductases) identifies key binding interactions. The carbaldehyde group may form Schiff bases with lysine residues, while the pyrrolidinyl moiety enhances hydrophobic binding .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.